molecular formula C13H21NO4 B6306805 2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid CAS No. 1936652-98-0

2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid

Cat. No.: B6306805
CAS No.: 1936652-98-0
M. Wt: 255.31 g/mol
InChI Key: IBYZHUJHCNYYAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid (CAS: 1936652-98-0) is a bicyclic compound featuring a spiro[3.4]octane core. Its molecular formula is C₁₃H₂₁NO₄, with a molar mass of 255.31 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, while the carboxylic acid at position 6 enhances its utility in peptide coupling and medicinal chemistry.

Synthesis and Applications This compound is synthesized via multi-step routes involving hydrogenolysis of protective groups, Suzuki couplings, and stereoselective reductions, as detailed in European Patent EP 3 768 669 B1 . It is widely used as a building block in drug discovery, particularly for targeting G protein-coupled receptors (GPCRs) and allosteric modulators .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-13(8-14)5-4-9(6-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYZHUJHCNYYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid, also known by its CAS number 1936652-98-0, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 251.31 g/mol
  • Melting Point : 123-127 °C
  • Purity : Approximately 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, facilitating the synthesis of more complex molecules that may exhibit enhanced biological properties.

Potential Mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its role in inhibiting specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in various diseases.
  • Protein Interaction : It may influence protein interactions, affecting cellular signaling pathways that are vital for cell growth and proliferation.

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

Anticancer Activity

Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has shown promise in inhibiting the growth of glioma cells through multiple mechanisms, including the activation of apoptotic pathways and inhibition of key survival pathways such as AKT and mTOR .

Neuroprotective Effects

Some derivatives of azaspiro compounds have been linked to neuroprotective effects, suggesting that this compound may also be explored for potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

StudyFindings
Hamidian et al. (2013)Reported synthesis and evaluation of azaspiro compounds with potent tyrosinase inhibition, indicating potential for drug development .
Pendergrass et al. (2021)Investigated the inhibition of type III secretion systems in bacteria using azaspiro compounds, highlighting their role in infectious disease treatment .
Research on Similar CompoundsCompounds structurally related to 2-[(tert-butoxy)carbonyl]-2-azaspiro[3.4]octane have demonstrated significant anticancer properties in vitro .

Scientific Research Applications

Drug Discovery

The azaspiro framework is known for its biological activity, making compounds like 2-[(tert-butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid valuable in drug development. Research indicates that derivatives of this compound exhibit promising results in:

  • Anticancer Activity : Studies have shown that spirocyclic compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound's structure allows it to interact effectively with biological targets, leading to potential applications in developing new antimicrobial agents.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in synthesizing more complex molecules. Its spirocyclic nature allows for:

  • Diverse Functionalization : The presence of carboxylic acid and amine functionalities enables various reactions such as esterification and amidation.
  • Building Block for Peptides : The Boc group can be removed under mild conditions, facilitating the incorporation of this compound into peptide sequences.

Material Science

Recent studies have explored the use of spirocyclic compounds in creating advanced materials:

  • Polymer Chemistry : The compound can be utilized to synthesize polymers with unique properties due to its rigid structure, which can enhance thermal stability and mechanical strength.
  • Nanotechnology : Its unique molecular architecture makes it suitable for applications in nanocarriers for drug delivery systems.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of a series of azaspiro compounds derived from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.

Case Study 2: Synthesis of Peptide Analogues

In a research project aimed at developing peptide analogues for therapeutic use, researchers utilized this compound as a key intermediate. The study highlighted the efficiency of the Boc protecting group in facilitating peptide bond formation while maintaining high yields.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octane-6-carboxylic Acid
  • Molecular Formula: C₁₂H₁₉NO₅ (Mol. Wt. 257.29) .
  • Key Difference : Replacement of a methylene group with an oxygen atom (5-oxa) in the spiro ring.
tert-Butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate
  • Molecular Formula: C₁₁H₁₇NO₃S (Mol. Wt. 255.33) .
  • Key Difference : Incorporation of a sulfur atom (6-thia) and an 8-oxo group.
  • Impact : Enhanced electrophilicity at the keto position, making it reactive toward nucleophiles. The sulfur atom may improve bioavailability but could also increase metabolic oxidation risks.

Stereochemical and Substitutional Modifications

tert-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate
  • Molecular Formula: C₁₂H₂₁NO₃ (Mol. Wt. 245.3) .
  • Key Difference : Hydroxy group at position 6 instead of carboxylic acid, with (6S) stereochemistry.
  • Impact : The hydroxy group enables participation in hydrogen bonding, while the Boc-protected amine retains stability. This derivative is pivotal in synthesizing chiral intermediates for bioactive molecules.
tert-Butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate
  • Molecular Formula : C₁₂H₂₂N₂O₂ (Mol. Wt. 242.32) .
  • Key Difference: Amino group at position 6 replaces the carboxylic acid.
  • Impact : Increased basicity and nucleophilicity, making it suitable for reductive amination or as a precursor for urea/amide formation.

Ring Size and Hybridization Differences

2-[(tert-Butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic Acid
  • Molecular Formula: C₁₆H₂₅NO₄ (Mol. Wt. 295.37) .
  • Key Difference : Expanded spiro core (spiro[4.5]decane vs. spiro[3.4]octane).
2-[(tert-Butoxy)carbonyl]-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-diazaspiro[3.4]octane-8-carboxylic Acid
  • Molecular Formula : C₂₇H₃₀N₂O₆ (Mol. Wt. 478.54) .
  • Key Difference : Dual protection (Boc and Fmoc) on two nitrogen atoms.
  • Impact : Enables sequential deprotection in solid-phase peptide synthesis, enhancing versatility for complex oligomer assembly.

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Notes
2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid (Parent) C₁₃H₂₁NO₄ 255.31 Carboxylic acid at C6 Drug discovery; GPCR modulation
2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid C₁₂H₁₉NO₅ 257.29 5-Oxa substitution Enhanced polarity for solubility
tert-Butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate C₁₁H₁₇NO₃S 255.33 6-Thia, 8-oxo Electrophilic intermediates
tert-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate C₁₂H₂₁NO₃ 245.30 (6S)-Hydroxy Chiral synthesis
2-[(tert-Butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid C₁₆H₂₅NO₄ 295.37 Spiro[4.5]decane core Improved conformational flexibility

Preparation Methods

Cyclopentane Ring Annulation

This approach involves synthesizing the cyclopentane moiety first, followed by the formation of the four-membered azetidine ring. Starting materials such as cyclopentane derivatives are functionalized with amine precursors, which undergo intramolecular cyclization under basic conditions. For example, a Michael addition followed by ring-closing metathesis has been employed to generate the spiro junction.

Azetidine Ring Annulation

Alternatively, the azetidine ring is constructed prior to the cyclopentane. Methods include the use of aziridine intermediates, which expand into azetidines via alkylation or photochemical reactions. A notable method utilizes [2+2] cycloadditions of alkenes with nitrenes to form the strained four-membered ring.

Concurrent Ring Formation

A tandem annulation strategy employs bifunctional substrates capable of simultaneous cyclization. For instance, gamma-lactam derivatives undergo radical-mediated spirocyclization to yield the target framework with minimal purification steps.

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is introduced to safeguard the secondary amine during subsequent reactions. Two primary methods dominate:

Direct Boc Protection

The amine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. Optimal conditions use dichloromethane (DCM) as the solvent at 0–25°C, achieving >90% conversion.

Reaction Scheme:

Amine+Boc2OBaseDCMBoc-protected amine\text{Amine} + \text{Boc}_2\text{O} \xrightarrow[\text{Base}]{\text{DCM}} \text{Boc-protected amine}

In Situ Protection During Spirocyclization

In some routes, Boc protection is integrated into the annulation step. For example, a Boc-containing precursor undergoes cyclization via acid catalysis, simultaneously forming the spiro structure and introducing the protecting group.

Carboxylic Acid Functionalization

The 6-carboxylic acid group is introduced through oxidation or hydrolysis:

Nitrile Hydrolysis

A nitrile intermediate, generated via cyanation (e.g., using NaCN or TMSCN), is hydrolyzed under acidic or basic conditions. For instance, refluxing with aqueous KOH in ethanol converts the nitrile to the carboxylic acid in 62–86% yield.

Example Protocol:

  • Substrate: 2-azaspiro[3.4]octane-6-carbonitrile

  • Conditions: 6 M KOH, ethanol, reflux, 12 h

  • Yield: 86%

Oxidation of Primary Alcohols

Primary alcohols are oxidized using Jones reagent (CrO₃/H₂SO₄) or Swern conditions (oxalyl chloride/DMSO). This method is less common due to over-oxidation risks but offers moderate yields (~70%).

Integrated Synthetic Routes

Three-Step Route from Azaspiro Precursors

A patent-derived method for a related compound (2-tertbutyloxycarbonyl-5-azaspiro[3.3]heptane-6-carboxylic acid) outlines a scalable three-step process:

  • Acylation : Reacting the amine with p-dimethylamino-azo-benzene acyl chloride in DCM.

  • Cyanation : Treatment with NaCN in DMF at 50°C.

  • Hydrolysis : Basic hydrolysis (NaOH, ethanol/water) to yield the carboxylic acid.

Overall Yield : 38.4%.

Coupling Agent-Assisted Synthesis

Modern approaches employ coupling agents like HATU or EDC to streamline amide bond formation. For example, HATU-mediated coupling of a Boc-protected amine fragment with a carboxylic acid precursor in DMF achieves 84% yield.

Key Reaction:

Boc-amine+AcidHATU, DIPEADMFTarget Compound\text{Boc-amine} + \text{Acid} \xrightarrow[\text{HATU, DIPEA}]{\text{DMF}} \text{Target Compound}

Optimization and Challenges

Solvent and Temperature Effects

  • DCM : Preferred for Boc protection due to inertness and volatility.

  • DMF : Enhances cyanation and coupling reactions but complicates purification.

  • Low temperatures (0–5°C) mitigate side reactions during acylation.

Purification Strategies

Chromatography is minimized through crystallization. For instance, the final carboxylic acid is precipitated by acidifying the reaction mixture to pH 2–3.

Yield Limitations

The spirocyclic structure’s strain and steric hindrance around the Boc group often limit yields to 30–50%. Advances in flow chemistry and catalyst design (e.g., Pd-mediated cross-coupling) are being explored to improve efficiency.

Data Summary Table

StepReagents/ConditionsYieldSource
Boc ProtectionBoc₂O, TEA, DCM, 0°C>90%
Nitrile Hydrolysis6 M KOH, ethanol, reflux86%
Three-Step SynthesisAcylation → Cyanation → Hydrolysis38.4%
HATU-Mediated CouplingHATU, DIPEA, DMF, 0°C84%

Q & A

Q. What are the optimal storage and handling conditions for 2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid to ensure stability?

  • Methodological Answer: Store the compound in a tightly sealed container under refrigeration (2–8°C) in a dry, well-ventilated environment to prevent degradation. Avoid exposure to moisture, heat, and incompatible materials (e.g., strong oxidizing agents). Handling should involve personal protective equipment (PPE), including chemical safety goggles and gloves, to minimize skin/eye contact .

Q. How can researchers confirm the identity and purity of this compound?

  • Methodological Answer: Use a combination of analytical techniques:
  • NMR spectroscopy (¹H and ¹³C) to verify the spirocyclic structure and tert-butoxycarbonyl (Boc) group.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected MW: ~257–267 g/mol based on related spirocyclic analogs) .
  • Elemental analysis to validate carbon, hydrogen, and nitrogen content.
  • HPLC with UV detection to assess purity (≥95% as reported for similar compounds) .

Q. What are the key hazards associated with this compound during laboratory use?

  • Methodological Answer: While direct hazard data for this compound is limited, analogous spirocyclic Boc-protected compounds decompose under heat to release carbon monoxide (CO) and nitrogen oxides (NOx). Implement engineering controls (e.g., fume hoods) and avoid open flames. In case of exposure, follow first-aid protocols: rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How does the spirocyclic architecture influence the compound’s reactivity in nucleophilic or catalytic reactions?

  • Methodological Answer: The spiro[3.4]octane core introduces steric constraints that may hinder nucleophilic attack at the Boc-protected amine. To test reactivity:
  • Perform kinetic studies under varying conditions (e.g., acidic Boc deprotection with TFA vs. HCl).
  • Use DFT calculations to model steric and electronic effects on reaction pathways.
  • Compare results with non-spirocyclic Boc-protected analogs to isolate structural contributions .

Q. What strategies can resolve contradictions in reported stability data for similar spirocyclic Boc-protected compounds?

  • Methodological Answer:
  • Conduct accelerated stability studies under controlled humidity/temperature (e.g., 40°C/75% RH for 4 weeks) to monitor degradation via LC-MS.
  • Cross-reference decomposition products (e.g., CO, NOx) with thermal gravimetric analysis (TGA) and IR spectroscopy .
  • Publish negative controls (e.g., inert atmosphere vs. ambient storage) to clarify discrepancies .

Q. How can computational modeling predict the compound’s behavior in biological systems?

  • Methodological Answer:
  • Use molecular docking to assess interactions with target enzymes (e.g., proteases or kinases), leveraging the spirocyclic scaffold’s rigidity.
  • Perform ADMET predictions (absorption, distribution, metabolism, excretion, toxicity) to evaluate solubility and potential for blood-brain barrier penetration.
  • Validate with in vitro assays (e.g., cytotoxicity in HEK293 cells), referencing hazard data from structurally related compounds .

Data Contradiction Analysis

Q. Why do some safety data sheets (SDS) report “no hazard data” while others classify similar compounds as toxic?

  • Methodological Answer: Discrepancies arise from variations in testing protocols and structural analogs. For example:
  • Combi-Blocks’ SDS (CAS 1194376-44-7) states “no known hazards” for tert-butyl spirocyclic carboxylates , whereas Key Organics’ SDS (RS-2109) lists acute toxicity (H302, H315) for a related indeno-pyrrole derivative .
  • Resolution: Assume a precautionary approach. Conduct in-house toxicity screening (e.g., Ames test for mutagenicity) and adhere to GHS protocols for hazard communication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.